N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-16-4-2-3-5-19(16)20(25)22-10-11-23-12-14-24(15-13-23)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAOWOPWZLTXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, where a chlorobenzene derivative reacts with the piperazine ring.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide bond formation reaction between the piperazine derivative and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, also known as a selective ligand for dopamine D4 receptors, has garnered attention in various scientific research applications. This compound's interactions with the D4 dopamine receptor make it a significant focus in neuropharmacology, medicinal chemistry, and biological studies. Below is a detailed exploration of its applications, mechanisms, and relevant case studies.
Neuropharmacology
The compound is extensively utilized in neuropharmacological research to investigate the role of dopamine receptors in psychiatric disorders such as schizophrenia and depression. By selectively targeting the D4 receptor, it aids in understanding the receptor's contribution to dopaminergic signaling and its implications in mental health conditions.
Medicinal Chemistry
Research into this compound has revealed its potential therapeutic effects. Studies have explored its efficacy as a treatment for various psychiatric disorders, particularly those characterized by dopaminergic dysregulation. The compound's structure allows for modifications that can enhance its pharmacological properties.
Biological Studies
The compound plays a critical role in receptor binding studies, where it helps elucidate the interactions between ligands and receptors. Understanding these interactions is vital for developing new drugs targeting similar pathways. The effects of this compound on cellular signaling have been documented, providing insights into its potential biological activities.
Study on Dopamine Receptor Interaction
A study published in a peer-reviewed journal demonstrated that this compound effectively binds to the D4 dopamine receptor with high affinity. This study utilized radiolabeled assays to quantify binding interactions and assess the compound's selectivity compared to other dopamine receptors.
Efficacy in Animal Models
In animal model studies, varying dosages of this compound were administered to evaluate its effects on behaviors associated with anxiety and depression. Results indicated that specific dosages led to significant behavioral changes, suggesting potential therapeutic applications in treating mood disorders.
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that this compound exhibits favorable absorption characteristics when administered in vivo. These studies highlight the importance of understanding how the compound is metabolized and distributed within biological systems.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Neuropharmacology | Investigating dopamine receptor roles in psychiatric disorders |
| Medicinal Chemistry | Exploring therapeutic effects for schizophrenia and depression |
| Biological Studies | Receptor binding studies to understand ligand-receptor interactions |
| Animal Model Research | Evaluating behavioral effects related to anxiety and depression |
| Pharmacokinetics | Assessing absorption, distribution, metabolism, and excretion characteristics |
Mechanism of Action
The compound exerts its effects primarily by binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, modulating neurotransmitter release and neuronal signaling pathways . The molecular targets include the dopamine D4 receptors, and the pathways involved are related to dopaminergic signaling, which plays a crucial role in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: Another selective dopamine D4 receptor ligand with similar structural features.
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide: A compound with a methoxy group instead of a methyl group, affecting its binding affinity and selectivity.
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is unique due to its specific binding affinity for dopamine D4 receptors, making it a valuable tool in neuropharmacological research. Its structural modifications, such as the presence of a methyl group, contribute to its distinct pharmacological profile compared to similar compounds .
Biological Activity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 403.9 g/mol. Its structure features a piperazine ring, which is commonly associated with various pharmacological activities. The presence of the 4-chlorophenyl group is crucial for its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O3 |
| Molecular Weight | 403.9 g/mol |
| CAS Number | 1049414-74-5 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, which are implicated in mood regulation and psychotropic effects.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as a partial agonist at certain serotonin receptors, potentially influencing mood and anxiety levels.
- Dopamine Receptor Interaction : Its activity at dopamine receptors may contribute to its effects in treating disorders such as schizophrenia or depression.
Biological Activity and Efficacy
Research indicates that this compound may possess significant biological activity against various targets. For instance, studies have shown that similar piperazine derivatives exhibit antiparasitic properties, which warrants further investigation into this compound's potential in treating parasitic infections.
Case Studies and Research Findings
- Antiparasitic Activity : In related studies involving piperazine derivatives, compounds demonstrated efficacy against Plasmodium species in vitro, suggesting that this compound might also exhibit similar properties.
- Neuropharmacological Effects : The compound's interaction with serotonin and dopamine receptors suggests potential applications in neuropharmacology. Research has indicated that compounds with similar structures can modulate neurotransmitter systems effectively, leading to altered behavioral outcomes in animal models .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that it may exhibit low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish its safety for human use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide and its analogs?
- Answer : The compound is synthesized via nucleophilic substitution or amide coupling reactions. For example, piperazine derivatives (e.g., 1-(4-chlorophenyl)piperazine) are reacted with ethylenediamine intermediates, followed by condensation with 2-methylbenzoyl chloride. Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or reverse-phase chromatography (e.g., acetonitrile/water gradients with formic acid) to achieve >95% purity . Key steps include optimizing reaction time (3–5 hours under reflux) and stoichiometric ratios of intermediates.
Q. How is receptor binding affinity for dopamine D4 receptors determined experimentally?
- Answer : Radioligand displacement assays using [³H]spiperone or [¹¹C]raclopride are standard. Competitive binding studies measure IC₅₀ values (e.g., 1–10 nM for D4 receptors) in transfected cell lines (e.g., CHO-K1/D4.4). Selectivity over D2/D3 receptors (>100-fold) is confirmed via parallel assays. Data normalization uses nonlinear regression (e.g., Prism software) .
Q. What physicochemical properties are critical for optimizing brain penetration in vivo?
- Answer : LogP values (2.37–2.55) and polar surface area (<80 Ų) are optimized to balance lipophilicity and blood-brain barrier permeability. Structural modifications (e.g., introducing methoxy or trifluoromethyl groups) reduce P-glycoprotein efflux, as validated in rodent CNS distribution studies .
Advanced Research Questions
Q. How do structural modifications to the benzamide or piperazine moieties impact D4 receptor selectivity and off-target binding?
- Answer : Elongating the alkyl chain between benzamide and piperazine reduces D4 affinity (e.g., Kᵢ increases from 2 nM to >100 nM). Substituting the 4-chlorophenyl group with 3-cyanopyridinyl enhances selectivity over σ₁ receptors (>200-fold) but may reduce metabolic stability. Rigid analogs (e.g., semirigid cyclohexane linkers) retain affinity but exhibit poor pharmacokinetics .
Q. What methodologies resolve contradictions in receptor binding data across studies?
- Answer : Discrepancies arise from assay conditions (e.g., GTPγS presence in functional assays) or receptor splice variants. Meta-analyses using standardized protocols (e.g., uniform membrane preparation and radioligand concentrations) are recommended. For example, D4.4 vs. D4.2 splice variants show 10-fold differences in ligand affinity .
Q. How is in vivo pharmacokinetic profiling conducted for this compound?
- Answer : Intraperitoneal administration in mice (1–5 mg/kg) with LC-MS/MS quantification in plasma and brain homogenates. Key parameters:
- t₁/₂ : 2–4 hours
- Cmax (brain) : 200–400 ng/g
- AUC₀–24h : 1500–3000 ng·h/mL
PET imaging with carbon-11-labeled analogs (e.g., [¹¹C]7) confirms retinal D4 receptor targeting in non-human primates .
Q. What strategies mitigate nonspecific binding in CNS tissue during autoradiography?
- Answer : Pre-treatment with blocking agents (e.g., 10 μM haloperidol for sigma receptors) or using high-specific-activity radioligands (>80 Ci/mmol). Tissue homogenate pre-incubation with 0.1% bovine serum albumin reduces hydrophobic interactions .
Methodological Challenges and Solutions
Q. How are impurities in synthetic batches characterized and controlled?
- Answer : LC-MS and ¹H NMR identify common byproducts (e.g., dechlorinated analogs or incomplete piperazine coupling). Process optimization includes quenching reactions with ice-cold NaHCO₃ and using scavenger resins (e.g., trisamine) to trap unreacted intermediates .
Q. What computational tools predict metabolic liabilities in lead optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
